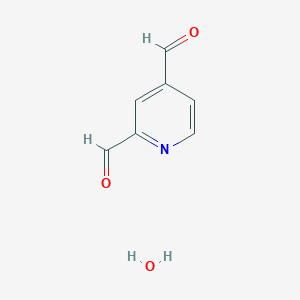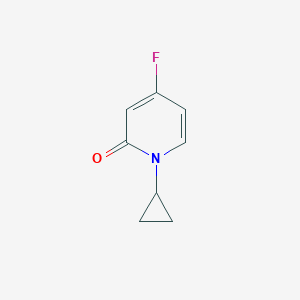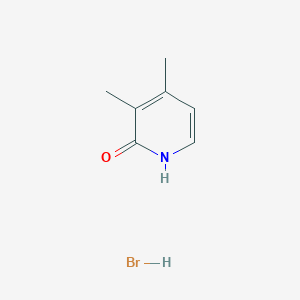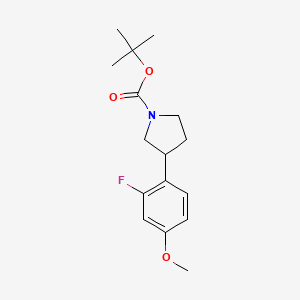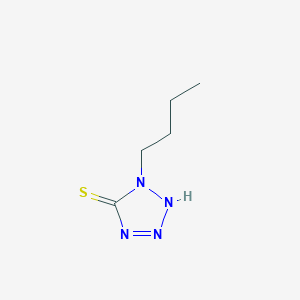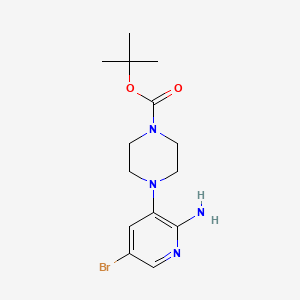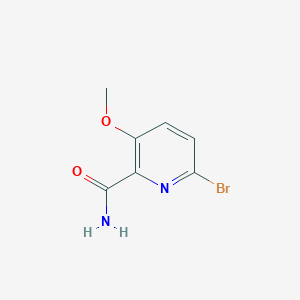![molecular formula C11H11NO2 B13663155 2,7,8-Trimethyl-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B13663155.png)
2,7,8-Trimethyl-4H-benzo[d][1,3]oxazin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,7,8-Trimethyl-4H-benzo[d][1,3]oxazin-4-one is a heterocyclic compound that belongs to the oxazine family. These compounds are known for their diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and agrochemicals. The unique structure of this compound makes it a valuable compound for research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing 4H-benzo[d][1,3]oxazines involves the gold(I)-catalyzed cycloisomerization of N-(2-alkynyl)aryl benzamides. This method yields the desired heterocycles in modest to good chemical yields under mild reaction conditions, such as room temperature or 30°C, without the need for an inert atmosphere . Another method involves the Ir-catalyzed one-pot reaction of secondary amides with adipoyl chloride and pimeloyl chloride to produce bicyclic 1,3-oxazin-4-ones .
Industrial Production Methods
Industrial production methods for 2,7,8-Trimethyl-4H-benzo[d][1,3]oxazin-4-one typically involve large-scale synthesis using the aforementioned catalytic processes. The choice of catalyst and reaction conditions can be optimized to maximize yield and minimize production costs.
化学反応の分析
Types of Reactions
2,7,8-Trimethyl-4H-benzo[d][1,3]oxazin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound.
科学的研究の応用
2,7,8-Trimethyl-4H-benzo[d][1,3]oxazin-4-one has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
作用機序
The mechanism of action of 2,7,8-Trimethyl-4H-benzo[d][1,3]oxazin-4-one involves its interaction with specific molecular targets and pathways. For example, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its activity. The compound’s structure allows it to interact with various biological molecules, leading to its diverse biological effects .
類似化合物との比較
Similar Compounds
2,7,9-Trimethyl-4H-pyrido[3’,2’4,5]thieno[3,2-d][1,3]oxazin-4-one: This compound has a similar structure but includes a thieno ring, which may confer different biological activities.
4H-benzo[d][1,3]dioxin-4-one: Another related compound with a dioxin ring, used in various chemical and biological applications.
Uniqueness
2,7,8-Trimethyl-4H-benzo[d][1,3]oxazin-4-one is unique due to its specific substitution pattern and the presence of three methyl groups, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and industrial applications.
特性
分子式 |
C11H11NO2 |
|---|---|
分子量 |
189.21 g/mol |
IUPAC名 |
2,7,8-trimethyl-3,1-benzoxazin-4-one |
InChI |
InChI=1S/C11H11NO2/c1-6-4-5-9-10(7(6)2)12-8(3)14-11(9)13/h4-5H,1-3H3 |
InChIキー |
UQZYEMXBJJAHJP-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C2=C(C=C1)C(=O)OC(=N2)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[31-(2,5-Dioxo-2,5-dihydro-1-pyrrolyl)-29-oxo-4,7,10,13,16,19,22,25-octaoxa-28-azahentriacontan-1-oyl]-L-valyl-L-alanine](/img/structure/B13663073.png)
![6,6-Difluoro-4-azaspiro[2.4]heptane hydrochloride](/img/structure/B13663081.png)
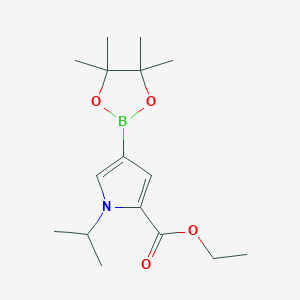
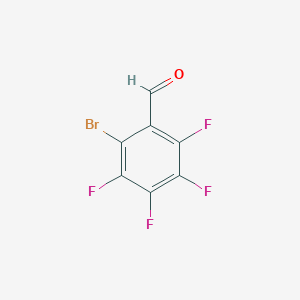
![7-Bromo-2-chloro-5-((2-(trimethylsilyl)ethoxy)methyl)-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13663102.png)
